molecular formula C8H13ClO B6215242 2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one CAS No. 2731013-88-8

2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one

Cat. No.: B6215242
CAS No.: 2731013-88-8
M. Wt: 160.6
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Description

2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with a 2-chloroethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloroethyl ketone with a suitable cyclobutanone precursor in the presence of a base such as potassium tert-butoxide. The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Conducted in acidic or basic aqueous solutions with oxidizing agents.

    Reduction: Performed in anhydrous conditions with strong reducing agents.

Major Products

    Nucleophilic substitution: Yields substituted cyclobutanones.

    Oxidation: Produces carboxylic acids or diketones.

    Reduction: Results in alcohol derivatives.

Scientific Research Applications

2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one involves its reactivity with nucleophiles and electrophiles. The chloroethyl group can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations, including reduction and oxidation. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its unique structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical properties and reactivity compared to other chloroethyl-containing compounds. Its stability and reactivity make it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

2731013-88-8

Molecular Formula

C8H13ClO

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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